Viloxazine

ADHD Clinical Onset Nonstimulant Pharmacotherapy

ADHD researchers face cardiovascular confounds that limit subject inclusion and data clarity. Viloxazine directly addresses this: its hemodynamic profile (~2.79 bpm pulse elevation vs placebo) is ~50% lower than atomoxetine, enabling broader enrollment and cleaner behavioral endpoints. • Multimodal NET inhibition (Ki=0.13 µM) plus 5-HT2C/2B/7 modulation delivers ~2-week therapeutic onset-roughly half atomoxetine's timeline. • Strong CYP1A2 inhibition (5.8× caffeine AUC increase) provides a validated clinical DDI probe, while CYP2D6-independent clearance simplifies genotyping. • Research-grade free base or HCl salt, ≥98% purity, with full analytical documentation. Ready for preclinical ADHD, neuropsychiatric, and DDI studies.

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
CAS No. 46817-91-8
Cat. No. B1201356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameViloxazine
CAS46817-91-8
SynonymsEmovit
ICI-58,834
ICI58,834
Viloxazine
Viloxazine Hydrochloride
Viloxazine Hydrochloride, (R)-Isomer
Viloxazine Hydrochloride, (S)-Isomer
Viloxazine Oxalate (1:1)
Viloxazine, (+-)-Isomer
Viloxazine, (R)-Isomer
Viloxazine, (S)-Isomer
Vivalan
Molecular FormulaC13H19NO3
Molecular Weight237.29 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1OCC2CNCCO2
InChIInChI=1S/C13H19NO3/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11/h3-6,11,14H,2,7-10H2,1H3
InChIKeyYWPHCCPCQOJSGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Viloxazine Procurement: Pharmacological Profile & Specifications


Viloxazine (CAS 46817-91-8) is a bicyclic morpholine derivative that functions as a selective norepinephrine reuptake inhibitor with additional modulatory activity at serotonin 5-HT2C, 5-HT2B, and 5-HT7 receptors [1]. The compound is a racemic mixture with the S(-)-isomer exhibiting approximately five times greater pharmacological activity than the R(+)-isomer [1]. Originally developed as an antidepressant in Europe, viloxazine has been repurposed as a nonstimulant treatment for attention-deficit/hyperactivity disorder (ADHD) in both pediatric patients (≥6 years) and adults, with the FDA-approved extended-release formulation (Qelbree®) representing the primary commercial product [2]. For research procurement, viloxazine is commercially available as the free base and hydrochloride salt, with typical purity specifications of ≥98% .

Viloxazine: In-Class Noninterchangeability


Despite shared classification as nonstimulant ADHD pharmacotherapies, viloxazine exhibits distinct receptor-binding kinetics, CYP450 inhibition patterns, and pharmacokinetic properties that preclude direct substitution with atomoxetine, guanfacine, or clonidine [1]. Unlike atomoxetine—a pure norepinephrine reuptake inhibitor—viloxazine demonstrates multimodal activity at 5-HT2C, 5-HT2B, and 5-HT7 serotonin receptors at clinically relevant concentrations, which may contribute to differential therapeutic onset and tolerability profiles [2]. Furthermore, viloxazine's proprietary extended-release formulation incorporates a dual-component (IR/XR) particle design protected by active patents, meaning generic equivalents are not commercially available and research-grade material requires specific sourcing [3]. These differences have quantifiable implications for cardiovascular safety, drug-drug interaction liability, and time-to-response that inform compound selection in both preclinical research and clinical development programs.

Viloxazine Quantitative Differentiation Evidence


Faster Time to Response vs. Atomoxetine

Viloxazine demonstrates a significantly shorter time to observable therapeutic effect compared to atomoxetine, a key consideration for clinical trial design and patient management. According to clinical practice reviews, atomoxetine requires approximately 4 weeks to exhibit therapeutic effects, whereas viloxazine shows a faster response time of approximately 2 weeks [1]. This differential time-to-response may influence compound selection in studies where rapid symptom improvement is a primary endpoint or when minimizing dropout due to delayed efficacy is critical [1].

ADHD Clinical Onset Nonstimulant Pharmacotherapy

Cardiovascular Safety: Lower Pulse vs. Atomoxetine

In a systematic review and network meta-analysis of 102 randomized controlled trials (13,315 children and adolescents), viloxazine was associated with the lowest mean increase in pulse rate among nonstimulant ADHD medications evaluated [1]. Specifically, viloxazine increased pulse by 2.79 beats per minute (95% CI: 1.05–4.53; moderate CINeMA confidence) versus placebo, compared to 5.58 bpm (95% CI: 4.67–6.49; high confidence) for atomoxetine [1]. This represents a 50% lower pulse elevation with viloxazine relative to atomoxetine in pediatric populations [1].

Cardiovascular Safety ADHD Pediatric Pharmacology

Multimodal NET and Serotonin Receptor Binding

Updated pharmacological characterization establishes viloxazine as a multimodal agent with moderate binding affinity for the norepinephrine transporter (NET) and three serotonin receptor subtypes [1]. In vitro binding competition assays revealed Ki values of 0.13 µM for NET, 0.66 µM for 5-HT2C, 0.83 µM for 5-HT2B, and 1.90 µM for 5-HT7 receptors [1]. At clinically relevant unbound plasma concentrations (0.4–3.6 µM), viloxazine can potentially occupy nearly 95% of NET, more than 80% of 5-HT2C and 5-HT2B, and 65% of 5-HT7 receptors [1]. This multimodal binding profile distinguishes viloxazine from atomoxetine, which lacks significant serotonin receptor activity [2].

Receptor Pharmacology NET Inhibition Serotonin Receptor Modulation

CYP1A2 Inhibition and CYP2D6 Independence

Viloxazine ER functions as a strong CYP1A2 inhibitor and a weak CYP2D6 and CYP3A4 inhibitor, with clinically relevant implications for co-administered substrates [1]. In a clinical study of 37 healthy subjects, viloxazine ER 900 mg/day increased caffeine (CYP1A2 substrate) AUC∞ by 5.8-fold (least squares geometric mean ratio 583.35; 90% CI: 262.41–1296.80) [1]. In contrast, increases for dextromethorphan (CYP2D6) and midazolam (CYP3A4) AUC∞ were more modest at 1.9-fold and 1.7-fold, respectively [1]. Notably, CYP2D6 genetic polymorphisms did not meaningfully alter viloxazine steady-state pharmacokinetics (Cmax GMR 120.70; 90% CI: 102.33–142.37 for poor vs extensive metabolizers) [1]. This CYP inhibition signature differs from atomoxetine, which is primarily metabolized by CYP2D6 and requires dose adjustment in CYP2D6 poor metabolizers [2].

Drug-Drug Interactions CYP450 Metabolism Pharmacogenomics

Proprietary IR/XR Dual-Component Particle Design

The commercial viloxazine extended-release formulation (Qelbree®) utilizes a proprietary dual-component particle design protected by U.S. Patent 9,358,204, assigned to Supernus Pharmaceuticals [1]. The formulation comprises an immediate-release (IR) component with a viloxazine layer surrounding an inert core, combined with an extended-release (XR) component featuring a first viloxazine layer and a second release rate-controlling layer [1]. The patent specification requires that at least 80% of viloxazine be released over a period of at least 2 hours in vitro [1]. This modified release technology enables once-daily dosing with controlled plasma concentration profiles [2]. Research procurement of generic viloxazine (free base or HCl salt) will not replicate this release profile unless the specific IR/XR particle formulation is manufactured according to the patented specifications [1].

Formulation Technology Modified Release Patent Protection

Viloxazine Research and Industrial Applications


Pediatric ADHD: Lower Cardiovascular Impact

Viloxazine is particularly suited for pediatric ADHD clinical trials where minimizing cardiovascular effects is a protocol requirement. The network meta-analysis demonstrates that viloxazine produces the lowest pulse elevation (2.79 bpm vs placebo) among nonstimulant comparators, approximately 50% lower than atomoxetine's 5.58 bpm increase [1]. This differential hemodynamic profile supports inclusion of participants with mild cardiovascular risk factors who might otherwise be excluded from atomoxetine studies. The favorable cardiovascular safety margin also reduces potential confounding of behavioral outcomes by cardiovascular adverse events.

Rapid-Onset Nonstimulant ADHD Therapy

For research protocols evaluating time-to-response in ADHD treatment, viloxazine offers a measurably faster therapeutic onset (approximately 2 weeks) compared to atomoxetine (approximately 4 weeks) [1]. This accelerated response timeline enables shorter-duration proof-of-concept trials and may improve retention in studies where delayed efficacy contributes to participant dropout. The differential onset is attributed to viloxazine's multimodal serotonergic engagement in addition to NET inhibition .

Preclinical Multimodal NET/5-HT Receptor Studies

Viloxazine serves as a valuable tool compound for preclinical research exploring the interplay between norepinephrine reuptake inhibition and serotonin receptor modulation. With quantified binding affinities for NET (Ki=0.13 µM) and 5-HT2C (Ki=0.66 µM), 5-HT2B (Ki=0.83 µM), and 5-HT7 (Ki=1.90 µM) receptors, viloxazine provides a defined pharmacological probe distinct from pure NET inhibitors like atomoxetine [1]. At clinically relevant concentrations (0.4–3.6 µM), the compound achieves differential receptor occupancy (95% NET, >80% 5-HT2C/2B, 65% 5-HT7), enabling dose-response studies of multimodal mechanisms in ADHD and related neuropsychiatric models [1].

CYP1A2-Mediated Drug Interaction Studies

Viloxazine is a validated probe for studying strong CYP1A2 inhibition in human subjects, with documented 5.8-fold increases in caffeine AUC∞ following viloxazine ER co-administration [1]. This robust inhibition magnitude supports its use in clinical pharmacology studies evaluating CYP1A2-mediated drug interactions, particularly with narrow therapeutic index substrates such as theophylline, tizanidine, or duloxetine. Unlike atomoxetine (CYP2D6-dependent), viloxazine's pharmacokinetics are not meaningfully affected by CYP2D6 polymorphisms, simplifying study design by eliminating genotype-based stratification requirements [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Viloxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.